2-(2-chloropyridin-4-yl)-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one
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Overview
Description
2-(2-Chloropyridin-4-yl)-5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core with a chloropyridinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloropyridin-4-yl)-5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with hydrazine derivatives, followed by cyclization to form the pyrazolo[4,3-c]pyridine core . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloropyridin-4-yl)-5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazolo[4,3-c]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, and oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride for oxidation and reduction reactions . The reactions are typically carried out under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce N-oxides .
Scientific Research Applications
2-(2-Chloropyridin-4-yl)-5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a kinase inhibitor, which could be useful in the treatment of various cancers.
Materials Science: It can be used as a building block for the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(2-chloropyridin-4-yl)-5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A simpler compound with a similar chloropyridinyl group but lacking the pyrazolo[4,3-c]pyridine core.
4-Amino-2-chloropyridine: Contains an amino group instead of the pyrazolo[4,3-c]pyridine core, used in different synthetic applications.
Uniqueness
2-(2-Chloropyridin-4-yl)-5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one is unique due to its fused heterocyclic structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and materials .
Properties
Molecular Formula |
C11H9ClN4O |
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Molecular Weight |
248.67 g/mol |
IUPAC Name |
2-(2-chloropyridin-4-yl)-6,7-dihydro-5H-pyrazolo[4,3-c]pyridin-4-one |
InChI |
InChI=1S/C11H9ClN4O/c12-10-5-7(1-3-13-10)16-6-8-9(15-16)2-4-14-11(8)17/h1,3,5-6H,2,4H2,(H,14,17) |
InChI Key |
DGXLKYZUOAXSCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=CN(N=C21)C3=CC(=NC=C3)Cl |
Origin of Product |
United States |
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